ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate
Description
Ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate is a pyrimidine-carbamate hybrid compound featuring a trifluoromethylpyridine moiety. Its structure integrates a 2,4-dioxopyrimidine core linked via an ethylamino spacer to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, with a carbamate ester at the pyrimidine-5-carbonyl position.
The compound’s trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O5/c1-2-30-15(29)24-13(27)9-7-25(14(28)23-12(9)26)4-3-21-11-10(17)5-8(6-22-11)16(18,19)20/h5-7H,2-4H2,1H3,(H,21,22)(H,23,26,28)(H,24,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNPPHNJLPFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the 3-chloro-5-(trifluoromethyl)pyridine intermediate. This can be achieved through halogenation and trifluoromethylation reactions.
Aminoethylation: The pyridine intermediate is then reacted with an aminoethylating agent to introduce the aminoethyl group.
Coupling with Dioxopyrimidine: The aminoethylated pyridine is coupled with a dioxopyrimidine derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of 545.3 g/mol. The structure features a pyridine ring with trifluoromethyl and chloro substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the pyridine ring and the dioxopyrimidine moiety suggests that it may interfere with nucleic acid synthesis or function, which is a common mechanism for anticancer drugs.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of DNA synthesis through interaction with topoisomerase enzymes.
Antimicrobial Properties
Ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate has also been evaluated for its antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
Case Study:
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, derivatives of similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that ethyl N-carbamate derivatives could follow suit.
Inhibition of Enzymatic Activity
The compound's structure implies potential as an enzyme inhibitor, particularly in pathways involving kinases or proteases that are often targeted in drug development.
Case Study:
Research published in Biochemical Pharmacology indicated that similar compounds inhibited specific kinases involved in cancer proliferation pathways, leading to reduced tumor growth in xenograft models.
Mechanism of Action
The mechanism of action of ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Trifluoromethylpyridine Derivatives : The target compound shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with and . This substituent is associated with enhanced binding to nicotinic acetylcholine receptors in agrochemicals .
- Carbamate vs. Ester : Compared to ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate , the carbamate group in the target compound likely improves hydrolytic stability, as carbamates resist enzymatic cleavage better than esters .
- Pyrimidine Core Modifications: Replacing the methoxy group in with a 3-chloro-5-(trifluoromethyl)pyridin-2-ylaminoethyl chain increases steric bulk and may alter target selectivity .
Physicochemical and ADMET Properties
Table 2: Predicted Properties vs. Analogues
Analysis :
- The target compound’s higher logP (~3.2) compared to suggests greater membrane permeability, advantageous for systemic bioavailability.
Biological Activity
Ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C20H19ClF3N4O4
- Molar Mass : 475.77 g/mol
- CAS Number : 338399-47-6
The compound exhibits a multifaceted mechanism of action primarily attributed to its structural components, which include a pyrimidine core and a chloro-trifluoromethyl-pyridine moiety. These structures are known to interact with various biological targets, including:
- Kinases : The compound has shown inhibitory effects on specific kinases involved in cell proliferation and survival pathways.
- Matrix Metalloproteinases (MMPs) : It has demonstrated significant inhibition of MMP-2 and MMP-9, which are crucial in cancer metastasis.
Biological Activity and Efficacy
Recent studies have highlighted the compound's potent biological activity across different cancer cell lines. For instance, it has been shown to inhibit the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM, indicating strong anti-cancer properties while exhibiting significantly lower toxicity towards normal cells (MCF10A) with a selectivity index of nearly 20-fold .
Table 1: Summary of Biological Activity
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 19 |
| MCF10A | >2.4 | - |
Case Studies
- In Vivo Efficacy : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups. The study indicated that the compound could serve as a promising candidate for further development in metastatic breast cancer therapy .
- Mechanistic Studies : Additional research has indicated that the compound induces apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression, particularly arresting cells at the G2/M phase. This effect was corroborated by increased levels of phosphorylated RB protein and decreased expression of E2F-target genes in treated tumor tissues .
Off-target Effects and Safety Profile
While the primary focus is on its anti-cancer properties, the compound also exhibits off-target activities that could be beneficial or detrimental depending on the context. The inhibition of MMPs suggests potential applications in preventing tumor invasion but raises concerns regarding tissue remodeling processes .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyridine-ethylamine intermediate via nucleophilic substitution between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and a bromoethyl precursor under reflux in dichloromethane or DMF .
- Step 2 : Coupling the intermediate to a 2,4-dioxopyrimidine-5-carbonyl core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous conditions .
- Step 3 : Introducing the ethyl carbamate group via reaction with ethyl chloroformate in the presence of a base like triethylamine .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and characterization via / NMR and high-resolution mass spectrometry .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : NMR detects proton environments (e.g., trifluoromethyl and pyridine signals at δ 8.2–8.5 ppm), while NMR confirms trifluoromethyl groups (~δ -60 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 504.0821 for CHClFNO) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles and confirms stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and chloro substituents influence reaction yields during synthesis?
- Methodological Answer :
- Steric Hindrance : The bulky trifluoromethyl group may slow coupling reactions; optimizing solvent polarity (e.g., switching from DMF to THF) improves accessibility .
- Electronic Effects : Electron-withdrawing groups (Cl, CF) deactivate the pyridine ring, necessitating higher temperatures (80–100°C) for amide bond formation .
- Yield Optimization : Design of Experiments (DoE) can model interactions between substituents and reaction parameters (e.g., time, catalyst loading) to identify optimal conditions .
Q. What computational approaches predict the compound’s reactivity or binding interactions in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases) by analyzing hydrogen bonding and hydrophobic pockets near the pyrimidine-carbamate core .
- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation effects) .
Q. How can discrepancies in biological activity data (e.g., IC variability) be resolved across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for consistent enzyme expression levels .
- Metabolic Stability : Test compound stability in liver microsomes to rule out degradation artifacts .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in synthesis or assay conditions .
Methodological Considerations
Q. What strategies mitigate byproduct formation during the final carbamate coupling step?
- Answer :
- Temperature Control : Slow addition of ethyl chloroformate at 0°C minimizes side reactions (e.g., over-alkylation) .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
- In-line Purification : Employ flow chemistry with scavenger resins to remove unreacted intermediates .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, light exposure)?
- Answer :
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9) monitored via HPLC. The carbamate group is prone to hydrolysis at pH > 8 .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines); trifluoromethyl groups enhance UV stability compared to non-halogenated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
